molecular formula C13H13BrO2 B13607581 2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol

2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol

Cat. No.: B13607581
M. Wt: 281.14 g/mol
InChI Key: CVNZOXOWWFBOOK-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom and a methoxy group attached to a naphthalene ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol typically involves the bromination of 6-methoxynaphthalene followed by the introduction of an ethanol group. One common method involves the reaction of 6-methoxynaphthalene with bromine in the presence of a catalyst to form 2-bromo-6-methoxynaphthalene. This intermediate is then subjected to a Grignard reaction with ethylene oxide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents and catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-(6-methoxynaphthalen-2-yl)ethanol.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of 6-methoxynaphthalene, such as 2-hydroxy-1-(6-methoxynaphthalen-2-yl)ethanol and 2-amino-1-(6-methoxynaphthalen-2-yl)ethanol .

Scientific Research Applications

2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxynaphthalene: This compound is structurally similar but lacks the ethanol moiety.

    1-(6-Methoxynaphthalen-2-yl)ethanol: Similar but without the bromine atom.

    6-Methoxy-2-naphthol: Contains a hydroxyl group instead of the bromine and ethanol groups.

Uniqueness

2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol is unique due to the combination of the bromine atom, methoxy group, and ethanol moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13BrO2

Molecular Weight

281.14 g/mol

IUPAC Name

2-bromo-1-(6-methoxynaphthalen-2-yl)ethanol

InChI

InChI=1S/C13H13BrO2/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7,13,15H,8H2,1H3

InChI Key

CVNZOXOWWFBOOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(CBr)O

Origin of Product

United States

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